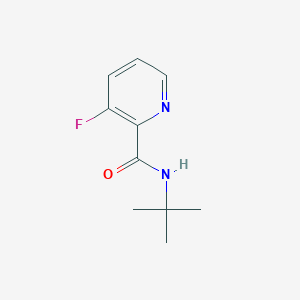

N-t-Butyl-3-fluoro-2-pyridinecarboxamide

Description

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

N-tert-butyl-3-fluoropyridine-2-carboxamide |

InChI |

InChI=1S/C10H13FN2O/c1-10(2,3)13-9(14)8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,13,14) |

InChI Key |

WFNBPGFQKKMCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC=N1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Differences :

- Fluorine Position : The target compound’s 3-fluoro substitution on pyridine vs. 4-fluorophenyl in alters electronic distribution and steric interactions.

- Core Scaffold : The furopyridine in analogs introduces planar rigidity, whereas the target’s pyridine ring offers greater conformational flexibility.

Physicochemical Properties and Analytical Characterization

The LC/MS method for ’s compound (Waters UPLC BEH C18 column, ammonium acetate buffer) suggests ionizable functional groups and moderate polarity . The target compound’s simpler structure may require less stringent chromatographic conditions.

Key Challenges :

- Steric hindrance from the tert-butyl group may slow reaction kinetics in the target compound.

- Fluorine incorporation in ’s trifluoroethyl group requires specialized reagents (e.g., TFAA), whereas the target’s 3-fluoro substituent is pre-installed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-t-Butyl-3-fluoro-2-pyridinecarboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorinated pyridine derivatives often involve halogen exchange (e.g., substituting chlorine with fluorine) under controlled temperatures (80–120°C) using catalysts like Pd(PPh₃)₄. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of tert-butylamine to pyridine precursors are critical for minimizing by-products . Optimization studies should include DOE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent polarity effects on yield.

Q. How is This compound characterized structurally?

- Methodological Answer : X-ray crystallography (e.g., using Stoe IPDS 2 diffractometers) is employed for definitive structural confirmation, as seen in analogous pyridinecarboxamide derivatives . Complementary techniques include:

- NMR : ¹⁹F and ¹H NMR to verify fluorine substitution and tert-butyl group integration.

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- FT-IR : To confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated pyridinecarboxamides?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. To address this:

- Conduct multiple crystallizations in varying solvents (e.g., ethanol vs. acetonitrile).

- Compare experimental data with computational models (e.g., density functional theory (DFT) using software like Gaussian).

- Cross-validate with spectroscopic data (e.g., NMR coupling constants for fluorine-proton interactions) .

Q. What strategies mitigate low yields in the final amidation step of This compound synthesis?

- Methodological Answer : Low yields often result from steric hindrance from the tert-butyl group or incomplete activation of the carboxylic acid. Solutions include:

- Using coupling agents like HATU or EDCI to enhance reactivity.

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Purifying intermediates (e.g., pyridine-2-carboxylic acid chloride) before amidation .

Q. How can biological activity assays be designed to evaluate This compound as a potential enzyme inhibitor?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known pyridinecarboxamide interactions (e.g., kinases or proteases).

- Assay Setup : Use fluorescence-based assays (e.g., Förster resonance energy transfer (FRET)) to monitor inhibition kinetics.

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate results with ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. What analytical approaches validate the stability of This compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions.

- LC-MS/MS Monitoring : Track degradation products and identify pathways (e.g., hydrolysis of the amide bond).

- Circular Dichroism (CD) : Assess conformational stability in buffer solutions simulating biological environments .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Re-evaluate computational models (e.g., COSMO-RS) with updated parameters for fluorine and tert-butyl groups.

- Experimentally measure solubility in a panel of solvents (e.g., logP via shake-flask method) and compare with predicted values.

- Consider crystal packing effects (via PXRD) that may reduce solubility despite favorable computational predictions .

Methodological Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Amidation Reaction Catalyst | HATU (1.2 equiv), DMF, 25°C, 12h | |

| Crystallization Solvent | Ethanol/Water (7:3 v/v) | |

| Degradation Half-life (pH 7) | >24 hours (by LC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.